molecular formula C21H29N5O2S B4930463 N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B4930463
M. Wt: 415.6 g/mol
InChI Key: IXEYCUWWLCGHPT-UHFFFAOYSA-N
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Description

N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrazole ring, and an ethylsulfonyl group

Properties

IUPAC Name

N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-3-29(27,28)21-22-16-20(17-25(2)13-11-19-14-23-24-15-19)26(21)12-7-10-18-8-5-4-6-9-18/h4-6,8-9,14-16H,3,7,10-13,17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEYCUWWLCGHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN(C)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole and pyrazole rings, followed by the introduction of the ethylsulfonyl and phenylpropyl groups. The final step involves the methylation of the ethanamine moiety. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenylpropyl moiety .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the phenylpropyl group can facilitate binding to hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-5-yl]methyl]-N-methylcyclohexanamine
  • N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-5-yl]methyl]-N,3-dimethyl-1-butanamine

Uniqueness

N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazole rings allows for versatile interactions with biological targets, while the ethylsulfonyl group enhances solubility and stability .

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